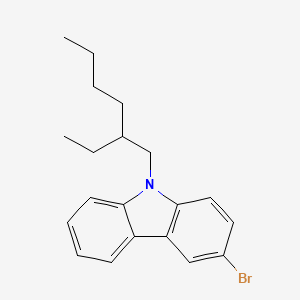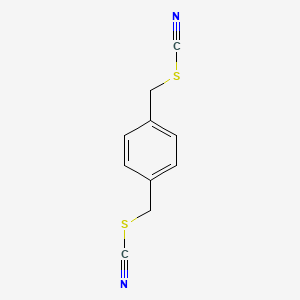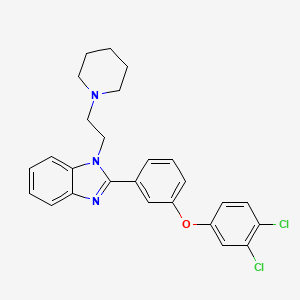
Sodium Channel inhibitor 2
Vue d'ensemble
Description
Sodium Channel inhibitors are a class of drugs that impair the conduction of sodium ions (Na+) through sodium channels . They are used in the treatment of various conditions such as cardiac arrhythmia . Sodium Channel inhibitor 2 is a specific sodium channel blocker extracted from a patent .
Physical And Chemical Properties Analysis
Sodium Channel inhibitors have specific properties of inhibition, which are manifested irrespective of the concentration . These properties determine their effect, as they dynamically bind and unbind depending on the activity pattern of individual cells .Applications De Recherche Scientifique
Cytostatic Inhibitors in Prostate Cancer
Sodium channel blockers have been investigated for their potential use as inhibitors of prostate cancer cells. A study by (Anderson et al., 2003) found that certain sodium channel blockers effectively inhibited the proliferation of androgen-independent prostate cancer cell lines. These compounds, including hydroxyamides and a hydantoin, demonstrated significant inhibition of cell growth, suggesting their potential as cytostatic agents in prostate cancer treatment.
Pain Management and Nav1.7 Inhibition
Sodium channel inhibitors, particularly those targeting the Nav1.7 channel, have shown promise in pain management. The selective Nav1.7 inhibitor PF-05089771, as explored by (Theile et al., 2016), interacts equivalently with fast and slow inactivated Nav1.7 channels. This study highlights the therapeutic potential of Nav1.7 inhibitors in treating pain conditions.
Neuropathic Pain and Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSC) are crucial for managing chronic pain. A study by (Lai et al., 2003) discussed the importance of VGSC, especially Na(V)1.8 and Na(V)1.9, in neuropathic pain. The development of inhibitors targeting these specific channel subtypes could be vital for chronic pain treatment.
Nav1.1 Activators for Neurological Disorders
An interesting avenue in sodium channel drug discovery involves the activation, rather than inhibition, of specific sodium channels like Na(V)1.1. (Jensen et al., 2014) suggested that selective activators of Na(V)1.1 may hold potential for treating conditions such as epilepsy, schizophrenia, and Alzheimer's disease, owing to Na(V)1.1's predominant role in specific inhibitory interneurons.
Sodium Channel Blockers in Modulating Neuronal Excitability
Research by (Li et al., 2018) identified WB4101, an α1-adrenoceptor antagonist, as an effective inhibitor of Nav1.7 and Nav1.8 channels. This discovery highlights the role of sodium channel blockers in modulating neuronal membrane excitability, which can be crucial in pain management and other neurological disorders.
State Preference of Na+ Channel Inhibitors
Understanding the state preference of sodium channel inhibitors is vital for therapeutic applications. (Karoly et al., 2010) examined this aspect through simulations and experimental studies. They found that the efficacy of sodium channel inhibitors in specific voltage protocols is not a reliable indicator of slow-inactivated state preference, providing insights into the design of more effective drugs.
Non-Blocking Inhibition of Sodium Channels
The study by (Földi et al., 2021) explored the concept of non-blocking inhibition of sodium channels, a method that can preferentially inhibit pathological activity while minimally affecting healthy tissue. This approach can be crucial in treating diseases related to hyperexcitability, such as epilepsies and cardiac arrhythmias.
Highly Potent and Selective Microproteins against Nav1.7
Targeting Nav1.7 with highly potent and selective inhibitors can significantly advance pain treatment. Research by (Shcherbatko et al., 2016) discussed the development of microproteins derived from animal venoms, offering a new class of therapeutics for pain management.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(3,4-dichlorophenoxy)phenyl]-1-(2-piperidin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O/c27-22-12-11-21(18-23(22)28)32-20-8-6-7-19(17-20)26-29-24-9-2-3-10-25(24)31(26)16-15-30-13-4-1-5-14-30/h2-3,6-12,17-18H,1,4-5,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHTWZWDLJAELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)OC5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Channel inhibitor 2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



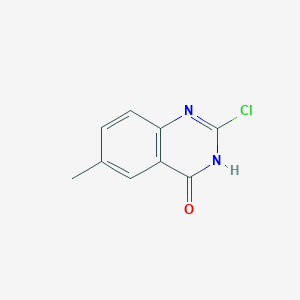

![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)


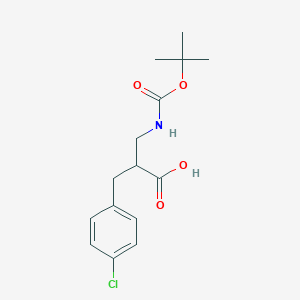
![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)

![3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B3029348.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)

